4-Methylbenzyl alcohol
Description
Significance as an Aromatic Alcohol in Academic Inquiry
As an aromatic alcohol, 4-methylbenzyl alcohol is a subject of academic interest due to its reactivity and potential for conversion into other valuable compounds. biosynth.com Its structure, containing both a hydroxyl group and an aromatic ring, allows for a variety of chemical transformations. zhishangchem.com Researchers in organic chemistry study its reactions, such as oxidation to form 4-methylbenzaldehyde (B123495) and its corresponding benzoic acid derivative, which are important intermediates in their own right. zhishangchem.combookpi.org The compound's reactivity profile, including its reactions with acids, acid chlorides, acid anhydrides, and oxidizing agents, makes it a valuable subject for investigating reaction mechanisms and developing new synthetic methodologies. chemicalbook.com
Multidisciplinary Relevance in Chemical Sciences
The applications of this compound extend across several disciplines within the chemical sciences, highlighting its versatility and importance.
Role in Organic Synthesis as an Essential Building Block
This compound serves as a fundamental building block in organic synthesis. chemimpex.com Its hydroxyl group can be readily converted to other functional groups, and the aromatic ring can undergo various substitution reactions. This dual reactivity allows for the construction of more complex molecules. zhishangchem.com For instance, it is used as a starting material for the synthesis of other alcohols and can be employed in esterification and alkylation processes. chemimpex.comsigmaaldrich.com The compound's utility as a reagent in laboratory settings aids researchers in the creation of novel compounds and the exploration of their properties. chemimpex.com
Intermediacy in Pharmaceutical Research and Active Pharmaceutical Ingredient Synthesis
In the pharmaceutical industry, this compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.commoneidechem.com One of its most notable applications is in the production of Lidocaine hydrochloride, a widely used local anesthetic. innospk.comzhishangchem.com Its role extends to the synthesis of other pharmaceutical intermediates, where it is utilized to modify the structure of drug molecules. zhishangchem.com The compound's properties are valued for their ability to contribute to the efficacy and stability of drug formulations. chemimpex.com
Contributions to Agrochemical Development
The utility of this compound also extends to the agrochemical sector. It is used as an intermediate in the development of agricultural chemicals, including the synthesis of non-mercury pesticides. zhishangchem.com Certain substituted benzyl (B1604629) alcohols have been investigated for their herbicidal properties, particularly in preventing the establishment of weeds like crabgrass. google.com This highlights the compound's potential in creating more effective and potentially safer agricultural products.
Applications in Advanced Material Science
In the realm of material science, this compound plays a role in the creation of advanced materials, most notably in the production of polymers.
This compound is utilized as a raw material in the preparation of polycarbonates, which are high-performance polymers with a wide range of applications. sigmaaldrich.comsigmaaldrich.comlookchem.com Polycarbonates are valued for their strength, durability, and transparency, finding use in automotive parts, electronic devices, and construction materials. lookchem.comrsc.org The compound is also used in the synthesis of other polymers and resins, contributing to the durability and performance of these materials. chemimpex.com Research has also explored the oligomerization of p-methylbenzyl alcohol to produce poly(phenylenemethylene). kpi.ua
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H10O | innospk.comchemimpex.com |
| Molecular Weight | 122.16 g/mol | sigmaaldrich.com |
| Appearance | White crystalline powder/needles | innospk.comchemimpex.com |
| Melting Point | 59-61 °C | innospk.comsigmaaldrich.com |
| Boiling Point | 217 °C | chemimpex.comsigmaaldrich.com |
| CAS Number | 589-18-4 | innospk.comsigmaaldrich.com |
Synonyms for this compound
| Synonym |
| (4-Methylphenyl)methanol |
| p-Tolylmethanol |
| p-Toluyl alcohol |
| 4-Tolyl carbinol |
| (4-Tolyl)methanol |
| 4-Methylbenzenemethanol |
Referenced from sources innospk.comcymitquimica.comsigmaaldrich.comnih.gov
Dye Intermediates for Textile and Coloring Industries
This compound serves as a significant intermediate in the synthesis of certain dyes. ontosight.aichemicalbook.com While not a dye itself, its chemical structure is a precursor in the manufacturing of various colorants. The textile industry utilizes derivatives of this compound in dyeing processes. For instance, it can be used as a wool dyeing auxiliary. zhishangchem.com The production of certain dyes involves the chemical modification of this compound to create more complex molecules with chromophoric (color-bearing) properties.
The conversion of this compound to 4-methylbenzaldehyde is a key step in this context, as the aldehyde is a direct precursor to various dyes and pigments. lookchem.comfishersci.ca Research has explored efficient methods for this oxidation reaction, including electrochemical processes, to produce high yields of the aldehyde for industrial use. researchgate.net
Relevance in Environmental Chemistry and Biochemistry
The environmental fate and biochemical interactions of this compound are areas of active investigation. As a xenobiotic compound, its metabolic pathways in organisms are of interest. nih.gov Studies have shown that it can be a metabolite of other compounds and has been detected in certain natural products like Vitis vinifera (the common grapevine). nih.gov
From an environmental perspective, understanding the biodegradability and potential for bioaccumulation of this compound is crucial. Its estimated bioconcentration factor (BCF) in fish is low, suggesting a low potential for accumulation in aquatic organisms. echemi.com The compound is expected to have very high mobility in soil, which is an important consideration for potential groundwater contamination. guidechem.comechemi.com
In the realm of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis and application of this compound and its derivatives. This includes the use of water as a solvent and the development of catalytic systems that minimize waste and hazardous byproducts. researchgate.net For instance, photocatalytic methods are being explored for the conversion of p-xylene (B151628) to this compound, which could reduce the harmful effects of aromatic compounds. ebi.ac.uk
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H10O | ontosight.aiinnospk.comguidechem.com |
| Molecular Weight | 122.16 g/mol | ontosight.ainih.gov |
| Appearance | White crystalline mass, needles, or crystals | lookchem.cominnospk.comchemicalbook.com |
| Melting Point | 59-61 °C | lookchem.cominnospk.comchemicalbook.com |
| Boiling Point | 217-220 °C | ontosight.aiinnospk.comchemicalbook.com |
| Density | ~1.0 g/cm³ | innospk.com |
| Solubility | Soluble in ethanol (B145695), ether, and chloroform; slightly soluble in water | ontosight.ailookchem.comchemicalbook.com |
Synonyms for this compound
| Synonym | |
|---|---|
| p-Tolylmethanol | ontosight.aiinnospk.com |
| (4-Methylphenyl)methanol | ontosight.ainih.govinnospk.com |
| p-Toluyl alcohol | nih.govinnospk.com |
| Benzenemethanol, 4-methyl- | nih.gov |
| 4-(Hydroxymethyl)toluene | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |
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InChI Key |
KMTDMTZBNYGUNX-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=C(C=C1)CO | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Record name | P-METHYL BENZYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID5025574 | |
| Record name | 4-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
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Physical Description |
P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |
| Record name | P-METHYL BENZYL ALCOHOL | |
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| Record name | 4-Methylbenzyl alcohol | |
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| Record name | 4-Methylbenzyl alcohol | |
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Boiling Point |
423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |
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| Record name | 4-METHYLBENZYL ALCOHOL | |
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| Record name | 4-Methylbenzyl alcohol | |
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Solubility |
1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |
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| Record name | 4-Methylbenzyl alcohol | |
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| Record name | 4-Methylbenzyl alcohol | |
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Density |
0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |
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Vapor Pressure |
0.01 [mmHg], 0.053 mm Hg at 25 °C | |
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Color/Form |
Needles from ligroin, White crystalline powder | |
CAS No. |
589-18-4, 31831-37-5 | |
| Record name | P-METHYL BENZYL ALCOHOL | |
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Melting Point |
138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |
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Synthetic Methodologies and Chemical Transformations
Established and Novel Synthesis Routes for 4-Methylbenzyl Alcohol
A primary and well-established method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-methylbenzaldehyde (B123495). This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde.
Sodium borohydride is a versatile and selective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). wikipedia.orgchemguide.co.uk The process involves a two-step mechanism: the initial nucleophilic addition of the hydride to the carbonyl group, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. masterorganicchemistry.com While esters and amides are generally not reduced by NaBH₄ under standard conditions, this reagent is highly effective for the conversion of aldehydes like 4-methylbenzaldehyde to this compound. masterorganicchemistry.comwikipedia.org The use of sodium borohydride offers a convenient and efficient pathway for this synthesis. nih.gov
Photocatalytic methods present a promising and more environmentally sustainable route for the synthesis of this compound, often starting from p-xylene (B151628). These approaches utilize photocatalysts to drive the selective oxidation of the methyl group of p-xylene.
In several photocatalytic systems, this compound is formed as a key intermediate in the oxidation of p-xylene to more oxidized products like p-tolualdehyde and terephthalic acid. acs.orgacs.org For instance, an iron-based metal-organic framework (MIL-88B) supporting TiO₂ (P25) has been used as a photocatalyst. In this system, hydroxyl radicals (•OH), generated via an iron-Fenton-like process, act as the oxidizing species. acs.org The methyl group of p-xylene is activated, leading to the formation of this compound as an intermediate. acs.org This intermediate can then be further oxidized to p-tolualdehyde. acs.org The reaction conditions, including the choice of solvent and the presence of oxidizing agents like hydrogen peroxide, play a crucial role in the selectivity towards the alcohol. acs.orgmdpi.com Other studies have also reported the formation of this compound during the photooxidation of p-xylene using various carbonaceous materials as catalysts. researchgate.net
Electrosynthesis is gaining traction as a green and efficient alternative for the synthesis of benzylic alcohols, including this compound. These methods offer mild reaction conditions and avoid the need for stoichiometric chemical oxidants or reductants. chemrxiv.orgrsc.orgrsc.org
One emerging electrochemical approach involves the selective monooxygenation of benzylic C(sp³)–H bonds. For example, a continuous flow electrochemical method has been developed for the oxidation of alkylarenes. This process generates trifluoroacetate (B77799) esters which are then easily hydrolyzed to the corresponding benzylic alcohols. chemistryviews.org This technique demonstrates high site selectivity and is scalable. chemistryviews.org Another innovative electrochemical method is the direct hydroxylarylation of unactivated benzylic carbons through a paired electrolysis approach, which allows for the formation of sterically hindered alcohols under mild, open-air conditions without the need for external catalysts or mediators. chemrxiv.org While not explicitly starting from benzyl (B1604629) acetates to form the alcohol, these electrochemical methods highlight the potential for novel synthetic routes. For instance, the electrochemical carboxylation of benzyl alcohols to arylacetic acids has been successfully demonstrated, suggesting the possibility of reversible or related electrochemical transformations. jst.go.jp
Derivatization Reactions of the Hydroxymethyl Moiety
The hydroxyl group of this compound can readily undergo esterification reactions, with acetylation to form 4-methylbenzyl acetate (B1210297) being a common transformation. This can be achieved through various methods, including reaction with acetic anhydride (B1165640) or other acetylating agents.
Acetylation of alcohols can be carried out under catalyst- and solvent-free conditions using acetic anhydride. researchgate.netmdpi.com For benzyl alcohols, these reactions can achieve high conversions and selectivities for the corresponding acetylated products. researchgate.netmdpi.com The reaction temperature can influence the rate of conversion, with moderate heating often leading to complete conversion in a shorter time. researchgate.net Copper zirconium phosphate (B84403) nanoparticles have also been reported as an efficient heterogeneous catalyst for the acetylation of a wide range of alcohols and phenols, including benzylic alcohols, with acetic anhydride under solvent-free conditions. researcher.life Another method involves the use of a NaBH₄/Cu(dmg)₂ system in ethyl acetate for the acetylation of benzyl alcohol.
The selective oxidation of the hydroxymethyl group of this compound back to the corresponding carbonyl compound, 4-methylbenzaldehyde, is a fundamental transformation in organic synthesis. A variety of methods, including catalytic and photocatalytic approaches, have been developed to achieve this with high selectivity, avoiding over-oxidation to the carboxylic acid.
Numerous catalytic systems have been employed for the selective oxidation of benzylic alcohols. For instance, a DMSO/H₂O/I₂ system has been shown to cleanly oxidize benzylic alcohols to aromatic aldehydes. tandfonline.com Heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles, also facilitate the selective oxidation of benzylic alcohols to carbonyl compounds under mild conditions. researchgate.net Furthermore, single-atom catalysts, like cobalt single atoms on nitrogen-doped carbon (Co₁/NC), have demonstrated excellent performance with high conversion and selectivity for the oxidation of benzyl alcohol to benzaldehyde (B42025). rsc.org
Alkylation and Olefination Reactions
Alkylation Reactions:
This compound can serve as an alkylating agent in Friedel-Crafts type reactions, where the hydroxyl group is activated by a catalyst to form a carbocation, which then reacts with an aromatic substrate. The presence of the electron-donating methyl group on the aromatic ring of this compound facilitates the formation of the benzylic carbocation, enhancing its reactivity in these processes.
Various catalysts have been employed to promote the alkylation of arenes with benzyl alcohols. For instance, a combination of [Ir(COD)Cl]2 and SnCl4 has been shown to be an efficient catalytic system for the alkylation of arenes with a range of benzyl alcohols, including substituted derivatives. Research has also demonstrated the use of heterogeneous catalysts, such as hierarchical H-beta zeolite, for the benzylation of arenes with benzyl alcohol, highlighting the influence of catalyst porosity and reactant molecule size on the reaction efficiency. The reaction activities of different aromatic substrates in these zeolite-catalyzed benzylations were found to follow the order: benzene (B151609) > toluene (B28343) > p-xylene > mesitylene, a trend attributed to the steric effects and the relative adsorption efficiency of the aromatic molecules on the zeolite surface.
A study on the electrophilic substitution of toluene with benzyl alcohol using a synthesized solid acid catalyst reported a high conversion of over 99% with approximately 80% selectivity towards the methyl diphenylmethane (B89790) product. This underscores the potential of solid acid catalysts in promoting such alkylation reactions.
| Arene | Catalyst | Conditions | Product | Yield/Conversion |
|---|---|---|---|---|
| Toluene | [Ir(COD)Cl]2/SnCl4 | Not specified | Methyl diphenylmethane derivatives | High yields |
| Benzene | Hierarchical H-beta Zeolite | 353 K, 10 min | Diphenylmethane | 98% conversion, 90% yield |
| Toluene | Solid Acid Catalyst | Not specified | Methyl diphenylmethane | >99% conversion |
Olefination Reactions:
Olefination reactions, which involve the formation of a carbon-carbon double bond, can be achieved from this compound, typically after its oxidation to the corresponding aldehyde, 4-methylbenzaldehyde. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two prominent methods for this transformation. wikipedia.orgorganic-chemistry.org
The Wittig reaction utilizes a phosphorus ylide to convert aldehydes or ketones into alkenes. libretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more nucleophilic than the corresponding phosphorus ylides and often provide excellent (E)-selectivity in the olefination of aldehydes. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification. alfa-chemistry.com
For example, the synthesis of 4-methylstyrene (B72717) can be envisioned through the olefination of 4-methylbenzaldehyde, which is accessible via the oxidation of this compound.
| Starting Material (from this compound) | Reaction | Reagents | Product | Key Features |
|---|---|---|---|---|
| 4-Methylbenzaldehyde | Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | 4-Methylstyrene | Stereoselectivity depends on ylide stability. organic-chemistry.org |
| 4-Methylbenzaldehyde | Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)2P(O)CH2Na) | (E)-alkenes (typically) | Excellent (E)-selectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com |
Functionalization of the Aromatic Ring
Cyclopropylation Reactions for Sterically Hindered Derivatives
The introduction of a cyclopropyl (B3062369) group onto the aromatic ring of this compound or its derivatives can lead to sterically hindered molecules with unique properties. A common strategy for the synthesis of aryl cyclopropanes involves the cyclopropanation of a corresponding styrene (B11656) derivative. Therefore, a synthetic route to cyclopropyl derivatives of this compound would likely involve an initial olefination step to form a substituted 4-methylstyrene, followed by a cyclopropylation reaction.
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. wikipedia.orgnih.gov This reaction typically involves the use of an organozinc carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple, to stereospecifically add a methylene (B1212753) group across the double bond. wikipedia.org The reaction is known to be effective for a wide range of alkenes, including those that are activated by electron-donating groups. wikipedia.org
For instance, a derivative of this compound could first be converted to a styrene derivative via a Wittig or HWE reaction. Subsequent treatment of this alkene with a Simmons-Smith reagent would be expected to yield the desired cyclopropylated product. While direct cyclopropylation of the aromatic ring of this compound is less common, methods for the synthesis of cyclopropyl arenes from benzyl alcohols have been explored, suggesting potential alternative routes.
| Substrate (derived from this compound) | Reaction | Reagents | Product Type | Key Features |
|---|---|---|---|---|
| Substituted 4-Methylstyrene | Simmons-Smith Reaction | CH2I2, Zn-Cu couple or Et2Zn | Cyclopropyl derivative | Stereospecific addition to the double bond. wikipedia.orgnih.gov |
Investigation of Substituent Effects on Reactivity (e.g., Electron-Donating/Withdrawing Groups)
The reactivity of this compound and its derivatives is significantly influenced by the electronic nature of substituents on the aromatic ring. The Hammett equation provides a quantitative means to assess these effects by correlating reaction rates or equilibrium constants with substituent constants (σ). niscpr.res.in
In reactions where a positive charge develops in the transition state at the benzylic position, such as in SN1-type reactions or certain oxidation reactions, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction rate. researchgate.netlibretexts.org The methyl group in this compound is an electron-donating group, which stabilizes the formation of a benzylic carbocation intermediate. Conversely, electron-withdrawing groups (EWGs) destabilize such an intermediate and therefore decrease the reaction rate. researchgate.net
Kinetic studies on the oxidation of a series of substituted benzyl alcohols have demonstrated this principle. For example, in the oxidation of benzyl alcohols by various oxidizing agents, a negative value for the reaction constant (ρ) in the Hammett plot is often observed. asianpubs.orgorientjchem.org This negative ρ value indicates that the reaction is favored by electron-donating substituents. The order of reactivity for the oxidation of para-substituted benzyl alcohols is typically p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org This trend clearly illustrates that electron-releasing groups enhance the rate of oxidation, while electron-withdrawing groups retard it. orientjchem.org
Some studies have reported non-linear Hammett plots for the oxidation of benzyl alcohols, which can be interpreted as a change in the rate-determining step or the operation of the substituent effect on multiple steps of the reaction mechanism.
| Reaction Type | Effect of Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Hammett Reaction Constant (ρ) | Rationale |
|---|---|---|---|---|
| SN1-type Reactions | Accelerate reaction rate | Decelerate reaction rate | Negative | Stabilization of the benzylic carbocation intermediate. researchgate.netlibretexts.org |
| Oxidation (e.g., with dichromate) | Accelerate reaction rate | Decelerate reaction rate | Negative | Stabilization of a positive charge developing in the transition state. asianpubs.orgorientjchem.org |
Catalytic Transformations and Mechanistic Elucidation
Homogeneous Catalysis involving 4-Methylbenzyl Alcohol as Substrate
The chemoselective alkylation and olefination of alkylnitriles with alcohols can be achieved using a binuclear rhodium complex, with the reaction outcome controlled simply by the reaction atmosphere. nih.gov Under an argon atmosphere, the reaction proceeds via a hydrogen-borrowing pathway to yield the alkylated product. nih.govliv.ac.uk Conversely, under an oxygen atmosphere, an aerobic dehydrogenation pathway is favored, leading to the formation of the olefinated product. nih.govliv.ac.uk
In a model reaction, this compound and 2-phenylacetonitrile (B1602554) were used as substrates to investigate the catalytic activity. liv.ac.uk The active rhodium catalyst first dehydrogenates the alcohol to produce a rhodium hydride intermediate and an aldehyde. liv.ac.uk This aldehyde intermediate then undergoes condensation with the alkylnitrile, promoted by a base, to form an olefin intermediate through nucleophilic addition and dehydration. liv.ac.uk
Under an argon atmosphere, the rhodium hydride intermediate facilitates the conjugate reduction of the alkene intermediate, yielding the monoalkylated product. nih.govliv.ac.uk However, when the reaction is conducted under an oxygen atmosphere, the rhodium-hydride intermediate is intercepted by oxygen, shifting the reaction pathway towards dehydrogenative coupling and resulting in the olefin product as the major product. liv.ac.uk
Table 1: Rhodium-Catalyzed Reaction of this compound and 2-Phenylacetonitrile liv.ac.uk
| Product | Atmosphere | Catalyst (mol%) | Base (equivalent) | Yield (%) |
|---|---|---|---|---|
| Monoalkylated | Argon | 0.5 | 0.5 | 93 |
The aerobic oxidation of this compound to 4-methylbenzaldehyde (B123495) can be effectively mediated by a palladium acetate (B1210297)/triethylamine (Pd(OAc)₂/Et₃N) catalytic system. sciforum.net This method is notable for its mild reaction conditions, proceeding at room temperature without the need for an oxygen or air stream, or activated molecular sieves. sciforum.net
The reaction mechanism for palladium-catalyzed aerobic oxidation of alcohols can follow two main pathways. researchgate.net One pathway involves the reaction of Pd(0) with dioxygen to form a peroxo-Pd(II) species, which then reacts with a Brønsted acid to generate a Pd(II) species that facilitates the alcohol oxidation. researchgate.net An alternative mechanism involves an active Pd(II) species throughout the catalytic cycle. researchgate.net Here, a Pd(II)-alkoxide complex undergoes β-hydride elimination to form a Pd(II)-hydride intermediate, which then reacts with dioxygen to form a Pd(II)-hydroperoxide species, ultimately regenerating the active catalyst. researchgate.net Kinetic studies on similar systems have shown that at low ligand concentrations, the formation of the Pd-alkoxide is often the rate-limiting step, while at higher concentrations, β-hydride elimination becomes rate-determining. nih.gov The reduction of Pd(II) to Pd(0) by alcohols can also occur, leading to the formation of palladium nanoparticles that are active in the aerobic oxidation. mdpi.com
Research has shown that the conversion percentage is dependent on both temperature and time. sciforum.net In a specific study, the addition of Et₃N to the reaction medium resulted in a 76% conversion of this compound to 4-methylbenzaldehyde after 16 hours. sciforum.net
Table 2: Palladium-Mediated Aerobic Oxidation of this compound sciforum.net
| Catalyst System | Additive | Conversion (%) | Time (h) |
|---|
In the study of iron-catalyzed hydrogenation of aldehydes, this compound has been utilized as a potential intermolecular trapping agent to elucidate the reaction mechanism. epa.gov The reaction of an iron hydride complex with benzaldehyde (B42025) in the presence of this compound was investigated. epa.gov The results showed that initially, only the iron complex of the newly formed benzyl (B1604629) alcohol was produced. epa.gov This suggests that the reduction of the aldehyde by the iron hydride is faster than the ligand exchange with the surrounding alcohol.
This observation is crucial in understanding the mechanism of iron-catalyzed hydrogenation. It supports a pathway where the transfer of a proton from the hydroxyl group and a hydride from the iron to the aldehyde occurs in a concerted manner. epa.gov The use of this compound as a trapping agent helps to probe the nature of the intermediates and the sequence of events in the catalytic cycle.
The broader context of iron-catalyzed reactions involving alcohols often utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govcardiff.ac.ukacs.org In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a subsequent reaction, followed by the reduction of the intermediate back to an alcohol by the initially "borrowed" hydrogen. nih.govcardiff.ac.ukacs.org
The dehydrogenation of alcohols to produce carbonyl compounds is a significant transformation in organic synthesis. dtu.dk While this field has been historically dominated by precious metal catalysts, there is a growing interest in developing catalysts based on more earth-abundant elements, including lanthanides. dtu.dk
Lanthanum-based catalysts have been explored for various catalytic transformations. For instance, a Pd-doped La-BDC (benzene-1,4-dicarboxylate) MOF has been investigated for the N-benzylation of amines, a reaction that proceeds via a borrowing hydrogen mechanism initiated by the dehydrogenation of the alcohol. researchgate.net This indicates the potential of lanthanide-based systems to facilitate the initial alcohol dehydrogenation step.
The general mechanism for the dehydrogenation of primary alcohols involves the removal of a hydrogen molecule to form an aldehyde. youtube.com This process is a key step in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where the in-situ generated aldehyde can then react with other substrates. nih.gov While specific studies focusing solely on lanthanum complex catalysis for the simple dehydrogenation of this compound are not detailed in the provided context, the involvement of lanthanide-based materials in related hydrogen transfer reactions underscores their potential in this area.
Heterogeneous Catalysis and Surface Phenomena
The N-alkylation of primary amides with alcohols, such as this compound, can be efficiently achieved through a synergistic cascade catalysis system employing immobilized Au/Pd bimetallic nanoparticles and a Lewis acid co-catalyst. nih.gov This process operates via a hydrogen autotransfer, or "borrowing hydrogen," mechanism. nih.govthieme-connect.com
A comparison of reaction profiles with and without the Lewis acid demonstrates a significant rate acceleration in its presence. For instance, when Ba(OTf)₂ was included in the reaction of an amide with this compound, the formation of the desired N-alkylated product was accelerated by a factor of four to five. nih.gov The heterogeneous nature of the catalyst allows for its recovery and reuse over multiple cycles without significant loss of activity. nih.gov
Table 3: Effect of Lewis Acid on Hydrogen Autotransfer Reaction nih.gov
| Co-catalyst | Substrate | Product Formation (relative rate) |
|---|---|---|
| None | This compound | 1 |
Supported Metal Catalysts in Oxidation Reactions (e.g., PdOx/CeO2-NR, Ru-based Systems)
Supported metal catalysts are widely employed for the aerobic oxidation of alcohols due to their high efficiency and reusability. Palladium and ruthenium-based catalysts have shown particular promise in the selective oxidation of this compound.
Palladium oxide supported on ceria nanorods (PdOx/CeO2-NR) has been demonstrated as an effective catalyst for the solvent-free aerobic oxidation of various benzyl alcohol derivatives. researchgate.netresearchgate.net In the case of this compound, the presence of an electron-donating group (the methyl group) on the aromatic ring enhances the substrate's reactivity. researchgate.netnih.gov Under solvent-free conditions at 100°C with a continuous air flow, the PdOx/CeO2-NR catalyst achieved a 66% conversion of this compound with an 81% selectivity towards the corresponding 4-methylbenzaldehyde. researchgate.netnih.gov The strong interaction between the highly dispersed palladium oxide particles and the ceria nanorod support is crucial for the catalyst's activity and selectivity. researchgate.netresearchgate.net
Ruthenium-based systems also exhibit excellent catalytic activity for the aerobic oxidation of this compound. A reusable organic-inorganic hybrid ruthenium catalyst (HB-Ru) has been shown to effectively catalyze the oxidation of this compound to p-tolualdehyde with high yield. researchgate.net In an oxygen atmosphere, the HB-Ru catalyst (5 mol%) afforded a 97% yield of p-tolualdehyde without the need for additives. researchgate.net Furthermore, ruthenium supported on alumina (B75360) (Ru(OH)x/Al2O3) is a powerful and recyclable catalyst for the selective aerobic oxidation of a wide range of alcohols, including benzylic alcohols. researchgate.net
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Product |
|---|---|---|---|---|
| PdOx/CeO2-NR | Solvent-free, 100°C, air flow | 66 | 81 | 4-Methylbenzaldehyde |
| HB-Ru | O2 atmosphere, 5 mol% catalyst | - | 97 (Yield) | p-Tolualdehyde |
Magnetic Catalysts in N- and C-Alkylation Reactions
Magnetically separable catalysts offer a practical and sustainable approach to organic synthesis, allowing for easy recovery and reuse of the catalyst. Iron oxide nanoparticles, such as magnetite (Fe3O4) and manganese ferrite (B1171679) (MnFe2O4), have emerged as effective catalysts for N- and C-alkylation reactions using alcohols as alkylating agents. researchgate.netmdpi.com
These magnetic catalysts act as soft Lewis acids and have demonstrated high catalytic activity and stability in the alkylation of amines and indoles with substituted benzyl alcohols. mdpi.com The presence of both Fe(II) and Fe(III) species on the surface of the magnetic catalysts is considered essential for their activity. mdpi.com For instance, MnFe2O4 nanoparticles have been successfully employed for the C3-alkylation of indoles with various benzyl alcohols under solvent-free conditions. researchgate.net While specific data for this compound is not always detailed, the broad substrate scope including other substituted benzyl alcohols suggests its applicability. researchgate.net Similarly, Fe3O4 nanostructures have been shown to promote N- and C-alkylation reactions under green and mild conditions in air, yielding a diverse range of products in moderate to high yields. mdpi.com
| Benzyl Alcohol Derivative | Product Yield (%) |
|---|---|
| 2-Methylbenzyl alcohol | 87 |
| 3-Methylbenzyl alcohol | Quantitative |
| 4-Chlorobenzyl alcohol | 87 |
| 3-Chlorobenzyl alcohol | 80 |
Photocatalysis and Photoredox Mechanisms
Photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light energy to drive chemical transformations. The application of photocatalysis to the oxidation of this compound has been an area of active research, with various methods being developed that operate under mild conditions.
UV Light Promoted 'Metal'/'Additive'-free Oxidation of Alcohols
The selective oxidation of primary and secondary alcohols can be achieved under 'metal-free' and 'additive-free' conditions using UV light. acs.orgchalmers.se In this process, a variety of aromatic, heteroaromatic, and alicyclic alcohols have been successfully transformed into their corresponding carbonyl compounds. acs.org Mechanistic studies have highlighted the crucial role of both the alcohol substrate and the solvent, typically dimethyl sulfoxide (B87167) (DMSO), in the generation of the superoxide (B77818) radical, which is a key intermediate in the transformation. acs.orgchalmers.se This method also underscores the role of atmospheric air as the oxidant. acs.org The electron-donating ability of substituted benzyl alcohols, including this compound, has been investigated to gain deeper insight into the reaction mechanism. acs.org
Visible Light Driven Cascade Reactions for Controllable Benzyl Oxidation
Visible light-driven photocatalysis offers an even more sustainable alternative by utilizing a broader spectrum of solar energy. A notable example is the one-pot photocatalytic conversion of p-xylene (B151628) to this compound. deu.edu.tr This cascade reaction is driven by directed charge transfer over a VS-Zn0.5Cd0.5S/graphene oxide (GO) photocatalyst. deu.edu.tr Theoretical calculations indicate that sulfur vacancies on the catalyst surface are critical for the adsorption and activation of O2, leading to the generation of superoxide radicals and singlet oxygen. deu.edu.tr The accelerated transfer of photogenerated electrons to the graphene oxide component facilitates the subsequent hydrogenation of the aldehyde intermediate to this compound, preventing its over-oxidation to the carboxylic acid. deu.edu.tr This controlled oxidation under mild conditions provides a greener alternative to traditional chemical methods. deu.edu.tr
Mechanistic Insights into C-H Activation and Product Inhibition in Photo-oxidation
Understanding the mechanism of photo-oxidation is crucial for optimizing catalyst design and reaction conditions. In the photocatalytic oxidation of p-xylene to p-tolualdehyde, the intermediate product, this compound, is formed through the oxidation of the methyl group by hydroxyl radicals. mdpi.com The C–H bond of the methyl group is activated by photogenerated holes (h+), followed by oxidation with •OH. mdpi.com The resulting this compound can then form hydrogen bonds with the surface hydroxyl groups of the catalyst. mdpi.com This interaction facilitates the selective adsorption of the intermediate and its subsequent oxidation to the aldehyde. mdpi.com
Product inhibition can be a significant challenge in catalytic oxidations. In the gold-catalyzed aerobic oxidation of benzyl alcohol, it has been observed that benzoic acid, an over-oxidation product, can act as an inhibitor. acs.org This inhibition is attributed to the strong adsorption of the acid onto the catalyst surface, which blocks active sites and prevents further reaction of the alcohol. acs.org While not specifically detailed for this compound photo-oxidation, it is a plausible mechanism to consider, where the accumulation of 4-methylbenzoic acid could potentially inhibit the catalyst's activity. The selectivity of the photocatalytic oxidation of substituted benzyl alcohols is influenced by the electronic properties of the substituent. For instance, in the oxidation of 4-substituted benzyl alcohols over a TiO2 photocatalyst, a high conversion and selectivity to the corresponding aldehydes were observed.
Mechanistic Investigations of Reactions
A deeper understanding of the reaction mechanisms involved in the catalytic transformations of this compound is essential for the development of more efficient and selective processes. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and theoretical calculations.
In the photocatalytic oxidation of benzyl alcohol derivatives, the reaction is often initiated by the generation of a radical cation of the alcohol. acs.org Under UV light irradiation, benzyl alcohol in the presence of DMSO can be transformed into its corresponding radical cation, with the simultaneous reduction of oxygen from the air to generate the superoxide radical anion. acs.org
Kinetic studies of the oxidation of substituted benzyl alcohols can provide valuable information about the rate-determining step and the influence of electronic effects. For example, in the oxidation of 4-methoxybenzyl alcohol under phase transfer catalysis conditions, the reaction was found to be first-order with respect to the concentration of the co-catalyst. researchgate.net The activation energy for this reaction was determined to be 18.77 kcal/mol. researchgate.net
In the context of supported metal catalysts, the mechanism of aerobic alcohol oxidation often involves the activation of both the alcohol and molecular oxygen on the catalyst surface. For the PdOx/CeO2-NR catalyst, it is hypothesized that a Pd(0)/PdOx redox couple is formed during the reaction, which is more reactive and stable under the reaction conditions. researchgate.net
For photocatalytic systems, the mechanism involves the generation of electron-hole pairs upon light irradiation. In the case of the VS-Zn0.5Cd0.5S/GO photocatalyst for the conversion of p-xylene, anisotropic charge transport driven by a built-in electric field promotes the separation of electrons and holes, which is crucial for the multi-step cascade reaction. deu.edu.tr The photogenerated holes are responsible for the activation of the C-H bond in the methyl group of p-xylene. mdpi.com
Role of Reactive Intermediates (e.g., Superoxide Radical, Carbocation Formation, Metal Hydrides)
The transformation of this compound often proceeds through highly reactive, transient species that dictate the reaction pathway and final product distribution.
Superoxide and Hydroxyl Radicals: In aerobic oxidation reactions, molecular oxygen is often employed as a green oxidant. Its activation can lead to the formation of superoxide radicals (O₂⁻), which participate in the oxidation of the alcohol. acs.org However, controlling selectivity can be challenging. Alternative strategies have focused on generating other reactive oxygen species. For instance, in the photocatalytic oxidation of p-xylene, this compound is a key intermediate. acs.org In this system, hydroxyl radicals (•OH), generated from an iron-Fenton-like process, act as the primary oxygen donors, activating the C-H bonds of the methyl group. acs.org The use of •OH has been shown to offer superior selectivity compared to pathways involving superoxide radicals. acs.org Studies on the analogous benzyl alcohol have also highlighted the role of hydroxyl radicals in initiating oxidation by abstracting a hydrogen atom. chemrxiv.org
Carbocation Formation: Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Subsequent loss of water generates a relatively stable secondary benzylic carbocation (4-methylbenzyl cation). masterorganicchemistry.com This carbocationic intermediate is susceptible to nucleophilic attack or elimination, leading to various products. This pathway is analogous to the cleavage of 4-methoxybenzyl (PMB) esters, which proceeds through the loss of the 4-methoxybenzyl carbocation. nih.gov The formation of a carbocation intermediate is also observed in the reaction of certain alcohols with diazoalkanes, where direct protonation of the diazo compound by the alcohol can occur. nih.gov
Metal Hydrides: In the context of acceptorless dehydrogenation reactions, metal hydride species are critical intermediates. dtu.dkdtu.dk In these catalytic cycles, a metal-alkoxide complex is first formed from this compound. This complex then undergoes β-hydride elimination, transferring a hydride ion (H⁻) to the metal center to form a metal hydride species and releasing the corresponding aldehyde (4-methylbenzaldehyde). dtu.dkdtu.dk This metal hydride intermediate is key to the subsequent evolution of hydrogen gas, which regenerates the active catalyst, completing the cycle. dtu.dk This mechanism avoids the need for external oxidants, making it an atom-economical pathway.
| Reactive Intermediate | Formation Context | Role in Transformation |
| Hydroxyl Radical (•OH) | Photocatalysis (e.g., iron-Fenton process) | Acts as a potent oxygen donor, initiating oxidation. acs.org |
| Superoxide Radical (O₂⁻) | Aerobic oxidation with O₂ | Functions as an oxidant, though can be less selective. acs.org |
| 4-Methylbenzyl Carbocation | Acid-catalyzed reactions | Acts as an electrophilic intermediate for substitution or elimination. masterorganicchemistry.com |
| Metal Hydride Species | Acceptorless dehydrogenation | Serves as a temporary store for hydride, leading to H₂ evolution and catalyst regeneration. dtu.dkdtu.dk |
Proton and Hydride Transfer Pathways
The movement of protons (H⁺) and hydride ions (H⁻) is fundamental to the catalytic conversion of this compound. These transfers can occur through various concerted or stepwise mechanisms.
In many enzymatic and biomimetic systems, proton transfer is a crucial step. For instance, in the oxidation of benzyl alcohol by benzyl alcohol dehydrogenase, specific amino acid residues like histidine are proposed to act as a general base, accepting a proton from the alcohol's hydroxyl group during catalysis. nih.gov In non-enzymatic reactions, the solvent or other molecules can facilitate proton transfer. Alcohols themselves can act as "proton shuttles," where the product alcohol facilitates the transfer of a proton in a six-membered cyclic transition state, a mechanism proposed in Morita Baylis–Hillman reactions. nih.gov
Hydride transfer is the hallmark of many reduction and oxidation reactions. In acceptorless dehydrogenation catalysis, a "metal-ligand cooperative" pathway is often invoked. dtu.dk This mechanism involves an outer-sphere pathway where the proton from the alcohol's hydroxyl group is transferred to a basic site on the ligand, while the hydride from the α-carbon is concurrently transferred to the metal center. dtu.dk This concerted transfer avoids the formation of high-energy intermediates and provides an efficient route for dehydrogenation. The reverse process, hydride transfer from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) to a carbonyl, is a classic method for alcohol synthesis. libretexts.org
| Transfer Pathway | Description | Catalytic Context |
| Proton Transfer | Movement of H⁺ from the hydroxyl group to a base (catalyst, solvent). | Essential for activating the alcohol for oxidation or other transformations. nih.gov |
| Hydride Transfer | Movement of H⁻ from the α-carbon to an acceptor (e.g., metal center). | A key step in dehydrogenation to form an aldehyde. dtu.dk |
| Proton Shuttle | A molecule (e.g., another alcohol) facilitates proton movement between sites. | Can lower the activation energy for proton transfer steps. nih.gov |
| Metal-Ligand Cooperation | Concerted transfer of a proton to the ligand and a hydride to the metal. | An efficient outer-sphere mechanism in acceptorless dehydrogenation. dtu.dk |
Influence of Solvent and Atmosphere on Chemoselectivity
The choice of solvent and the composition of the gaseous atmosphere are critical parameters that can steer the reaction of this compound toward a desired product, a phenomenon known as chemoselectivity.
The solvent can influence reaction rates and selectivity through polarity, proticity, and its ability to stabilize intermediates or dissolve reactants. A notable example is the photocatalytic conversion of p-xylene to p-tolualdehyde, where this compound is an intermediate. The introduction of water into the acetonitrile (B52724) solvent system was found to be crucial for achieving near-100% selectivity for the aldehyde product. acs.org The presence of water promotes the stable generation of hydroxyl radicals and facilitates the formation of hydrogen bonds between the hydroxyl group of the intermediate this compound and the catalyst surface. acs.org This hydrogen bonding enhances the selective adsorption of the alcohol and prevents its subsequent overoxidation to 4-methylbenzoic acid. acs.org In contrast, under anhydrous conditions, the selectivity is significantly lower. acs.org
The reaction atmosphere dictates the available oxidants and can fundamentally alter the reaction mechanism. The use of an oxygen (O₂) atmosphere is common for aerobic oxidation reactions. rsc.org In these systems, O₂ can act as the terminal oxidant, accepting electrons to generate reactive species like superoxide radicals and reoxidizing the reduced catalyst. acs.orgresearchgate.net However, controlling the extent of oxidation can be difficult, often leading to mixtures of aldehyde and carboxylic acid. acs.org By replacing the O₂ atmosphere with an inert one and using a different oxygen source, such as hydrogen peroxide, the formation of specific reactive intermediates like hydroxyl radicals can be favored, leading to higher chemoselectivity. acs.org
| Condition | Solvent | Atmosphere | Effect on this compound Transformation | Reference |
| High Selectivity | Acetonitrile/Water | Inert (with H₂O₂ as oxidant) | Promotes •OH formation and hydrogen bonding, preventing overoxidation to the acid. | acs.org |
| Low Selectivity | Acetonitrile (Anhydrous) | Inert (with H₂O₂ as oxidant) | Leads to overoxidation and reduced selectivity for the aldehyde. | acs.org |
| Aerobic Oxidation | Not specified | Oxygen (O₂) | O₂ acts as the oxidant, often leading to a mix of aldehyde and carboxylic acid. | rsc.org |
Computational and Theoretical Modeling of Reaction Mechanisms (e.g., Electronic Effects, Orbital Interactions)
Computational and theoretical chemistry provide powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. Techniques like Density Functional Theory (DFT) are used to model reaction pathways, calculate energy barriers, and understand the electronic structure of reactants, intermediates, and catalysts.
For the oxidation of p-xylene via the this compound intermediate, DFT calculations have been used to determine the Gibbs free energy profiles for different reaction pathways. These calculations supported the experimental findings that the hydroxyl radical-mediated oxidation is more favorable and selective than other routes. acs.org
Theoretical studies are also employed to understand the electronic properties of catalysts. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations can be performed on metal complexes that catalyze benzyl alcohol oxidation. rsc.org These studies help to optimize molecular geometries, interpret spectroscopic data, and analyze the contribution of ligands to the redox properties of the complex, which is crucial for designing more efficient catalysts. rsc.org
Furthermore, computational models can predict the most likely reaction pathways by mapping the potential energy surface. In the reaction of the structurally similar 4-methyl aniline (B41778) with hydroxyl radicals, computational methods were used to calculate the reaction routes and rate constants, successfully identifying the major products under atmospheric conditions. mdpi.com Such computational approaches can elucidate the influence of electronic effects, such as the electron-donating nature of the methyl group on the aromatic ring of this compound, and analyze orbital interactions between the substrate and the catalyst that govern the reaction's progress.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 4-Methylbenzyl alcohol, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the identity and structure of this compound. The spectrum provides distinct signals for each type of proton in the molecule, including those on the aromatic ring, the methylene (B1212753) group (-CH₂), the methyl group (-CH₃), and the hydroxyl group (-OH). The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals allow for a complete assignment of the proton framework.
For instance, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons adjacent to the oxygen atom are deshielded and appear as a singlet, while the methyl protons also produce a singlet at a higher field. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.org
By observing changes in these characteristic signals, ¹H NMR is also employed to monitor the progress of chemical reactions involving this compound. For example, in an oxidation reaction to form 4-methylbenzaldehyde (B123495), the disappearance of the methylene singlet at ~4.6 ppm and the hydroxyl proton signal, coupled with the appearance of an aldehyde proton signal (~9-10 ppm), would indicate the conversion of the starting material.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (2H) | 7.22-7.30 | Multiplet | - |
| Aromatic (2H) | 7.17 | Doublet | 7.9 |
| Methylene (-CH₂) | 4.64 | Singlet | - |
| Methyl (-CH₃) | 2.35 | Singlet | - |
| Hydroxyl (-OH) | 1.61 | Singlet (broad) | - |
Data sourced from The Royal Society of Chemistry. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the complete characterization of the carbon skeleton.
The spectrum of this compound shows signals for the four distinct types of aromatic carbons (two substituted and two unsubstituted), the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons confirm the substitution pattern on the benzene ring, while the positions of the aliphatic carbon signals confirm the presence of the -CH₂OH and -CH₃ groups. rsc.orgbmrb.io
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Quaternary Aromatic (C-O) | 140.93 |
| Quaternary Aromatic (C-CH₃) | 137.99 |
| Aromatic (CH) | 129.30 |
| Aromatic (CH) | 127.17 |
| Methylene (-CH₂) | 65.33 |
| Methyl (-CH₃) | 21.20 |
Data compiled from the Biological Magnetic Resonance Bank and The Royal Society of Chemistry. rsc.orgbmrb.io
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms in this compound, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. In this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their positions on the ring. bmrb.iosdsu.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of this compound. foodb.ca In this technique, the components of a sample are first separated by gas chromatography based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as a series of characteristic fragment ions. massbank.eu The fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. This technique is invaluable for identifying this compound as a product in a chemical reaction or as a component in a complex mixture, such as an essential oil or environmental sample. rsc.org
Table 3: Key Mass Fragments for this compound from Electron Ionization (EI) MS
| m/z (mass-to-charge ratio) | Proposed Ion Identity | Relative Intensity |
|---|---|---|
| 122 | [M]⁺ Molecular ion | High |
| 107 | [M-CH₃]⁺ | Moderate |
| 91 | [C₇H₇]⁺ Tropylium ion | High |
| 77 | [C₆H₅]⁺ Phenyl ion | Moderate |
Data sourced from MassBank. massbank.eu
This compound is recognized as a primary metabolite, existing in a wide range of living organisms from bacteria to humans. hmdb.ca It is also classified as a xenobiotic metabolite, meaning it can be formed in the body from the metabolism of external compounds (xenobiotics). nih.gov Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a key technique for identifying such metabolites in biological samples like urine, plasma, or tissue extracts. The high sensitivity and selectivity of MS allow for the detection and quantification of this compound even at low concentrations, helping to elucidate metabolic pathways and understand the biological fate of related compounds. hmdb.ca
Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the quantitative analysis of this compound, particularly in complex mixtures resulting from chemical reactions. sigmaaldrich.com In research focused on the photocatalytic conversion of p-xylene (B151628), HPLC is employed to separate and quantify the intermediate and final products, including this compound. acs.org
One study utilized HPLC to analyze the product mixture from the photocatalytic oxidation of p-xylene using a composite photocatalyst. acs.org The analysis successfully identified and quantified this compound as a key intermediate, alongside other products like p-tolualdehyde and p-toluic acid. acs.org This allows researchers to assess catalyst performance, reaction selectivity, and yield under various conditions. acs.org The separation is typically achieved using a reversed-phase column, where the differential partitioning of analytes between the mobile and stationary phases enables their distinct elution and detection. sigmaaldrich.comaustinpublishinggroup.com
The quantitative determination relies on creating a calibration curve from standard solutions of known concentrations. By comparing the peak area of this compound in the sample chromatogram to the calibration curve, its precise concentration in the reaction mixture can be determined. researchgate.net
| Parameter | Condition | Purpose |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and quantification of reaction products. acs.org |
| Application | Analysis of product mixture from photocatalytic oxidation of p-xylene. acs.org | To determine the yield and selectivity towards this compound and other products. acs.org |
| Analytes Detected | This compound (intermediate), p-tolualdehyde, p-toluic acid. acs.org | Monitoring reaction progress and understanding the reaction pathway. acs.org |
| Column Type | C18 Reversed-Phase Column. austinpublishinggroup.com | Provides hydrophobic interactions for separating aromatic compounds. helixchrom.com |
| Detection | UV Detector. austinpublishinggroup.com | Monitors the absorbance of aromatic compounds at a specific wavelength for quantification. austinpublishinggroup.com |
Advanced Materials Characterization for Supported Catalysts
In catalytic processes involving this compound, such as its synthesis from p-xylene or its conversion to other valuable chemicals, the properties of the supported catalysts are paramount. Advanced characterization techniques are employed to understand the catalyst's physical and chemical properties, which directly influence its activity, selectivity, and stability. rockymountainlabs.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements on the surface of a catalyst. rockymountainlabs.commdpi.com In the context of catalysts used for p-xylene oxidation to this compound, XPS provides critical insights into the electronic interactions between the catalyst's active components and its support. acs.org
For instance, in a P25/MIL-88B composite catalyst, XPS analysis revealed shifts in the core-level spectra of Fe 2p and O 1s toward lower binding energies compared to the individual components. acs.org This shift indicates strong electronic interactions and charge redistribution between the P25 and the MIL-88B support, which is hypothesized to enhance catalytic activity. acs.org By identifying the chemical states (e.g., Pt⁰, Pt²⁺, Pt⁴⁺) of metallic species, XPS helps in understanding the nature of the active sites involved in the catalytic reaction. rockymountainlabs.comresearchgate.net
| Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical and oxidation states of elements. rockymountainlabs.com | Identifies active sites and catalyst-support interactions. rockymountainlabs.com |
| Example Finding | Shifts in Fe 2p and O 1s binding energies in a P25/MIL-88B catalyst. acs.org | Confirms strong electronic interactions and charge transfer between catalyst components, influencing reactivity. acs.org |
| Application | Characterizing catalysts for oxidation, N-alkylation, and other reactions involving aromatic alcohols. acs.orgsemanticscholar.org | Helps in designing more efficient and stable catalysts by understanding surface chemistry. mdpi.com |
Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology, topography, and particle size of supported catalysts. researchgate.net In the synthesis of catalysts for reactions involving this compound, SEM images can reveal the structure and form of the catalyst particles. For example, in the study of a P25/MIL-88B photocatalyst, SEM images showed a regular rhombic dodecahedral morphology. acs.org Such morphological details are crucial as they affect the catalyst's surface area and the accessibility of active sites to reactants. Comparing the morphology of the catalyst before and after its use in a reaction can also provide information about its structural stability. researchgate.net
| Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution. researchgate.net | Relates the physical structure of the catalyst to its surface area and activity. researchgate.net |
| Example Finding | P25/MIL-88B catalyst exhibits a regular rhombic dodecahedral morphology. acs.org | The defined morphology influences the available surface area for the reaction. acs.org |
| Application | Visualizing catalyst particles to assess synthesis methods and material integrity. semanticscholar.org | Ensures the desired physical characteristics of the catalyst are achieved and maintained. researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM to provide elemental analysis of the catalyst. oxinst.com This technique maps the distribution of elements on the catalyst's surface, confirming the uniform dispersion of active metal species on the support material. semanticscholar.org In the characterization of a P25/MIL-88B composite, high-angle annular dark-field scanning transmission electron microscopy coupled with EDS (HAADF-STEM-EDS) was used. acs.org The results confirmed that elements inherent to the support (C, Fe, O) were uniformly distributed, and the active component (Ti from P25) was also uniformly spread over the surface, verifying the composite's structure. acs.org This uniform distribution is often essential for achieving high catalytic efficiency. nih.gov
| Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and spatial distribution of elements. oxinst.com | Confirms the presence and dispersion of active catalytic species on the support. semanticscholar.org |
| Example Finding | Uniform distribution of Ti, C, Fe, and O elements across the P25/MIL-88B composite catalyst. acs.org | Verifies the successful synthesis of the composite material and the homogeneous dispersion of the active phase. acs.org |
| Application | Used with SEM or STEM for elemental mapping of heterogeneous catalysts. researchgate.net | Ensures that the active components are well-distributed for maximum catalytic performance. semanticscholar.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying functional groups present in a material. mdpi.com In catalysis research, it is used to characterize the catalyst itself and to monitor the reaction progress by identifying adsorbed species, intermediates, and products. researchgate.net For instance, in-situ FT-IR spectroscopy was employed to study the oxidation of p-xylene over a catalyst. acs.org The appearance of new characteristic peaks at specific wavenumbers (e.g., 1725 cm⁻¹ and 1705 cm⁻¹) was attributed to the formation of aldehyde (–CHO) and carboxyl (–COOH) groups, respectively, confirming the conversion of p-xylene to products like p-tolualdehyde and p-toluic acid, for which this compound is an intermediate. acs.org FT-IR can also be used to analyze the final products of reactions, such as the acetylation of this compound, where the appearance of a strong carbonyl (C=O) stretching vibration in the range of 1650-1750 cm⁻¹ confirms the formation of the corresponding ester. researchgate.net
| Technique | Information Obtained | Relevance to Catalysis |
|---|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups on the catalyst surface and in reaction products. mdpi.com | Monitors reaction pathways and confirms the formation of desired products. acs.org |
| Example Finding | Appearance of new peaks at 1725 cm⁻¹ (aldehyde) and 1705 cm⁻¹ (carboxyl) during p-xylene oxidation. acs.org | Provides direct evidence of the formation of oxidation products on the catalyst surface. acs.org |
| Application | Characterizing catalyst surface chemistry and in-situ monitoring of catalytic reactions. researchgate.net | Elucidates reaction mechanisms and confirms product identity. researchgate.net |
X-ray Crystallography in Enzyme-Substrate and Enzyme-Inhibitor Complexes
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of enzyme-substrate and enzyme-inhibitor complexes at atomic resolution. This powerful method provides critical insights into the molecular interactions that govern substrate recognition, catalysis, and inhibition. In the context of this compound, X-ray crystallographic studies have been instrumental in visualizing its binding within the active site of enzymes such as horse liver alcohol dehydrogenase (HLADH).
High-resolution X-ray crystallography has been employed to investigate the interaction of this compound with horse liver alcohol dehydrogenase in the presence of the coenzyme NADH. nih.gov These studies have revealed the formation of an abortive ternary complex, providing a static snapshot of the alcohol bound within the enzyme's active site. nih.gov
In a notable study, the crystal structure of the HLADH-NADH-4-methylbenzyl alcohol complex was determined to a resolution of 1.20 Å. nih.gov The crystallographic data revealed that this compound binds in a "non-productive" orientation within the active site. nih.gov This means that the alcohol is not positioned optimally for the catalytic hydride transfer to the coenzyme that would lead to its oxidation to the corresponding aldehyde.
The formation of this abortive complex is a result of the crystallization process. When the enzyme was crystallized with NAD+ and this compound, the alcohol was oxidized, leading to the reduction of NAD+ to NADH. nih.gov The resulting complex that was crystallized was therefore the enzyme with the reduced coenzyme NADH and the original alcohol substrate. nih.gov The same structural conformation was also achieved by directly crystallizing the enzyme with NADH and this compound. nih.gov
The crystallographic analysis provides precise details of the interactions between this compound and the amino acid residues of the enzyme's active site. The alcohol's hydroxyl group is coordinated to the catalytic zinc ion, a key feature of the active site of alcohol dehydrogenases. nih.gov Furthermore, a network of hydrogen bonds involving His-51 helps to position the substrate. nih.gov
The "non-productive" binding mode is attributed to steric hindrance between the methylene hydrogens of the this compound and the C4N hydrogens of the nicotinamide (B372718) ring of NADH. nih.gov This steric clash prevents the alcohol from adopting the ideal conformation for catalysis. The distance between the C7 of the alcohol and the C4N of NADH is approximately 4.0 Å, which is not optimal for the direct transfer of a hydride ion. nih.gov
The detailed structural information obtained from X-ray crystallography is crucial for understanding the factors that determine substrate specificity and the mechanism of enzymatic reactions. The data for the abortive complex of this compound with HLADH provides a valuable model for studying enzyme-ligand interactions and the structural basis for catalysis and inhibition.
Interactive Data Table: Crystallographic Data for Horse Liver Alcohol Dehydrogenase in Complex with NADH and this compound
| Parameter | Value |
| PDB ID | 7K35 |
| Enzyme | Horse Liver Alcohol Dehydrogenase |
| Ligands | NADH, this compound |
| Resolution (Å) | 1.20 |
| Space Group | P2₁ |
| R-Value Work | 0.162 |
| R-Value Free | 0.201 |
Interactive Data Table: Key Distances in the Active Site of the HLADH-NADH-4-Methylbenzyl Alcohol Complex
| Interacting Atoms | Distance (Å) |
| C7 (this compound) - C4N (NADH) | 4.0 |
Biological and Environmental Research Perspectives
Biochemical Pathways and Metabolism
4-Methylbenzyl alcohol, also known as p-tolylcarbinol, is recognized as a primary metabolite, indicating its essential role in the normal growth, development, and reproduction of organisms. nih.govresearchgate.net Its presence is ubiquitous, having been identified in living systems ranging from bacteria to humans. nih.govresearchgate.net Primary metabolites are fundamental to metabolic and physiological processes within an organism. nih.gov
This compound is also classified as a xenobiotic metabolite, meaning it is a product of the metabolism of a foreign compound. mdpi.commdpi.com A primary example of this is in the biodegradation of p-xylene (B151628). Certain bacteria, such as Pseudomonas Pxy, metabolize p-xylene by first oxidizing one of the methyl groups to form p-methylbenzyl alcohol. nih.govnih.gov This alcohol is then further oxidized to p-tolualdehyde and subsequently to p-toluic acid as part of the degradation pathway. nih.gov
In animal studies, the metabolic effects of this compound have been investigated as a metabolite of p-xylene. Research on rats demonstrated that p-methylbenzyl alcohol (PMBA) can influence the activity of metabolic enzymes. mdpi.com Specifically, PMBA was found to decrease the levels of the P450IIB apoprotein in both the liver and the lung, suggesting it plays a role in the inhibition of pulmonary cytochrome P450 caused by p-xylene exposure. mdpi.com
This compound serves as a substrate for various alcohol dehydrogenases (ADHs), enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. nih.gov
Horse Liver Alcohol Dehydrogenase (HLADH): this compound is a good substrate for horse liver alcohol dehydrogenase. mdpi.com X-ray crystallography studies of HLADH crystallized with NAD+ and this compound revealed the formation of an abortive (non-productive) complex. In this complex, the alcohol reduces the NAD+ to NADH during the crystallization process. mdpi.com The resulting this compound molecule is rotated into a "non-productive" mode within the enzyme's active site. mdpi.com In this conformation, the hydroxyl group of the alcohol is ligated to the catalytic zinc atom with a bond distance of 2.2 Å and forms a hydrogen bond with the hydroxyl group of the amino acid Ser-48 at a distance of 2.7 Å. mdpi.com
Thauera sp. Benzyl (B1604629) Alcohol Dehydrogenase: The denitrifying bacterium Thauera sp. is capable of anaerobically degrading toluene (B28343) and related aromatic compounds. nih.gov The metabolic pathway involves the oxidation of these compounds to benzoyl-CoA. nih.gov The second step in this proposed pathway is catalyzed by a benzyl alcohol dehydrogenase, which converts benzyl alcohol intermediates. nih.gov This enzyme, isolated from Thauera sp. grown on benzyl alcohol, is an NAD+-specific homotetramer. nih.gov It demonstrates activity with various benzyl alcohol analogues, indicating its role in the metabolism of substituted aromatic compounds like this compound. nih.gov
Characteristics of Alcohol Dehydrogenases Interacting with this compound
| Enzyme | Organism | Quaternary Structure | Cofactor | Substrate Analogs |
|---|---|---|---|---|
| Horse Liver Alcohol Dehydrogenase | Equus caballus (Horse) | Dimer | NAD+/NADH | Primary, secondary, and cyclic alcohols |
| Benzyl Alcohol Dehydrogenase | Thauera sp. | Homotetramer (160 kDa) | NAD+ | Various benzyl alcohol analogues |
While microalgae such as Chlorella vulgaris and Scenedesmus obliquus are known to be involved in the biodegradation of various organic pollutants, specific research detailing the upregulation of particular algal enzymes during the biodegradation of this compound is not extensively covered in the available literature. mdpi.com Algae utilize a range of enzymes to break down complex organic compounds, but a direct link to this compound metabolism and corresponding enzyme induction has not been specifically documented.
The interaction between a protein and a ligand, such as an enzyme and its substrate, is fundamental to its biological function. These interactions are driven by a combination of forces including hydrophobic contacts, hydrogen bonds, and π-stacking. dntb.gov.ua
The binding of this compound to the active site of horse liver alcohol dehydrogenase provides a specific example of these interactions. mdpi.com The key binding events identified through crystallographic studies are:
Ligation to the Catalytic Zinc: The hydroxyl oxygen of this compound directly binds to the catalytic zinc ion in the enzyme's active site. mdpi.com
Hydrogen Bonding: A hydrogen bond is formed between the alcohol's hydroxyl group and the side chain of the amino acid residue Serine-48. mdpi.com
These interactions position the alcohol within the active site for the potential transfer of a hydride ion to the NAD+ cofactor, although in the observed crystal structure, the molecule is in a non-productive orientation. mdpi.com The stability and specificity of protein-ligand complexes are crucial for biological activity, and these non-covalent interactions are the primary drivers of this molecular recognition.
Protein-Ligand Interactions: this compound and Horse Liver ADH
| Interacting Group on this compound | Interacting Group on HLADH | Type of Interaction | Bond Distance (Å) |
|---|---|---|---|
| Hydroxyl Oxygen | Catalytic Zinc Ion | Ligation (Coordinate Bond) | 2.2 |
| Hydroxyl Group | Hydroxyl of Serine-48 | Hydrogen Bond | 2.7 |
Enzyme-Mediated Transformations
Environmental Fate and Biodegradation
The environmental impact of this compound is significantly influenced by its transformation and degradation through biological processes. Research into its environmental fate often focuses on its role as an intermediate in the breakdown of more common industrial pollutants, such as aromatic hydrocarbons.
This compound is a key intermediate in the biodegradation of p-xylene, a prevalent aromatic hydrocarbon found in marine environments due to industrial activities and transport. researchgate.net A marine diatom, Thalassiosira sp. OUC2, has demonstrated the ability to efficiently degrade p-xylene. researchgate.net In a controlled study, this diatom was capable of degrading p-xylene at various concentrations within five days, with a removal efficiency exceeding 98%. researchgate.net Gas chromatography-mass spectrometer (GC-MS) analysis confirmed that the biotransformation process converts p-xylene into several metabolites, prominently featuring this compound, alongside p-toluic acid and p-cresol. researchgate.net
This biotransformation is a critical first step in the natural attenuation of p-xylene in marine ecosystems, converting a more volatile and toxic hydrocarbon into a series of more water-soluble and less toxic organic compounds that can be further mineralized.
The microbial degradation of p-xylene to and beyond this compound involves a series of specific enzymatic reactions. In organisms like the marine diatom Thalassiosira sp. OUC2, exposure to p-xylene leads to the significant upregulation of several key enzymes. researchgate.net The initial and rate-limiting step is typically the oxidation of the methyl group of p-xylene to form this compound, a reaction catalyzed by xylene monooxygenase . researchgate.net
Following its formation, this compound is further oxidized. Proteomic analysis of Thalassiosira sp. OUC2 revealed an increase in the following enzymes during p-xylene degradation: researchgate.net
Alcohol dehydrogenase , which converts this compound into its corresponding aldehyde, 4-methylbenzaldehyde (B123495).
Benzaldehyde (B42025) dehydrogenase , which then oxidizes 4-methylbenzaldehyde to p-toluic acid.
Subsequently, enzymes such as benzoate (B1203000) 1,2-dioxygenase and catechol 2,3-dioxygenase act on the aromatic ring, opening it up to allow the metabolites to enter central metabolic cycles like the TCA cycle for complete mineralization into carbon dioxide and water. researchgate.net In some bacteria, the gene encoding catechol 2,3-dioxygenase (xylE) is considered a critical factor in the efficiency of the degradation pathway. researchgate.netresearchgate.net
Table 1: Key Enzymes in the Biodegradation of p-Xylene via this compound
| Enzyme | Gene (in bacteria) | Substrate | Product | Role in Pathway |
| Xylene Monooxygenase | xylM | p-Xylene | This compound | Initial oxidation of the hydrocarbon |
| Alcohol Dehydrogenase | xylA | This compound | 4-Methylbenzaldehyde | Oxidation of the alcohol to an aldehyde |
| Benzaldehyde Dehydrogenase | - | 4-Methylbenzaldehyde | p-Toluic acid | Oxidation of the aldehyde to a carboxylic acid |
| Catechol 2,3-dioxygenase | xylE | 4-Methylcatechol | Ring-cleavage products | Aromatic ring opening |
An essential aspect of environmental research is assessing the toxicity of metabolic intermediates compared to the parent compound. Studies investigating the toxic effects of p-xylene and its degradation products on marine microalgae, such as Phaeodactylum tricornutum and Skeletonema costatum, have shown that the metabolites are less toxic than p-xylene itself. researchgate.net
The 96-hour median effective concentration (96h EC50) is a standard measure of toxicity, representing the concentration of a substance that causes a 50% reduction in a measured effect (such as growth) after 96 hours of exposure. For Phaeodactylum tricornutum, p-xylene was found to be the most toxic compound in its degradation pathway, with a 96h EC50 value of 6.76 mg/L. researchgate.net Comparative toxicity assessments demonstrated a clear descending order of toxicity. researchgate.net
Table 2: Comparative Ecotoxicity of p-Xylene and its Metabolites on Marine Microalgae
| Compound | Organism (Phaeodactylum tricornutum) | 96h EC50 (mg/L) | Relative Toxicity |
| p-Xylene | Phaeodactylum tricornutum | 6.76 | Highest |
| p-Methyl benzaldehyde | Phaeodactylum tricornutum | > p-Xylene | Lower |
| This compound | Phaeodactylum tricornutum | > p-Methyl benzaldehyde | Lower |
| p-Toluic acid | Phaeodactylum tricornutum | > this compound | Lowest |
Data sourced from ecotoxicological studies on marine microalgae. researchgate.net
Research in Human Exposure and Metabolomics
This compound is recognized as a xenobiotic metabolite in humans, resulting from exposure to certain environmental pollutants. Its detection in biological samples is a focus of metabolomics research aimed at identifying biomarkers of exposure.
While the hydrolysis of many common pyrethroid insecticides (e.g., permethrin, cypermethrin) yields 3-phenoxybenzyl alcohol as a primary metabolite, the role of this compound as a direct and general urinary biomarker for broad pyrethroid exposure is not established in the scientific literature. researchgate.netnih.gov Specific, highly-substituted benzyl alcohols have been identified as metabolites for particular pyrethroids, but this compound is not commonly cited in this context.
However, this compound is a known human metabolite of the aromatic hydrocarbon p-xylene. Exposure to p-xylene, through inhalation or other routes, leads to its metabolism in the body, where it is converted into metabolites including this compound, which can then be detected in biological samples. This confirms its role as a xenobiotic metabolite and a potential marker for exposure to specific industrial chemicals.
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a powerful tool for understanding the impact of environmental exposures. This compound is a compound cataloged within human metabolome databases. Its presence is documented in the Human Metabolome Database (HMDB), which lists it as a compound found in humans and other living organisms.
This inclusion in major metabolomic databases signifies that this compound has been detected and identified in human biological samples such as urine or plasma, though comprehensive quantitative data from large-scale population studies are not widely detailed. nih.govnih.govplos.orgplos.org The identification of such xenobiotic metabolites in human samples through metabolomic profiling is crucial for:
Assessing exposure to parent compounds like p-xylene.
Understanding the metabolic pathways of foreign compounds in the human body.
Investigating potential links between chemical exposure and health outcomes.
The continued application of advanced analytical techniques in metabolomics is expected to further clarify the prevalence and concentration ranges of this compound in the general population. nih.gov
Advanced Topics and Future Research Directions
Development of Green Chemistry Approaches in Synthesis and Transformation
The principles of green chemistry are increasingly being applied to the synthesis and transformation of 4-Methylbenzyl alcohol to minimize environmental impact. Research efforts are focused on replacing traditional, often hazardous, chemical routes with more sustainable alternatives.
One promising approach involves the catalytic conversion of green and sustainable feedstocks, such as ethanol (B145695). A patented method describes a reaction route for preparing methyl benzyl (B1604629) alcohol from ethanol, which is presented as a more environmentally friendly process compared to traditional petroleum-based methods. Another innovative strategy involves the transformation of post-consumer plastics. For instance, the PET-derived compound 1,4-benzenedimethanol (B118111) can be catalytically coupled with ethanol to produce useful alcohols, representing a significant step in chemical upcycling.
The use of benign solvents and oxidants is another key area of development. The selective oxidation of this compound has been achieved using hydrogen peroxide as the oxidant and water as the reaction solvent, catalyzed by a tungstate (B81510) (WO₄²⁻) catalyst immobilized on a porous aromatic framework. This system allows for high yields of the corresponding benzoic acid derivatives while avoiding harmful organic solvents. rsc.org Similarly, aerobic oxidation, which uses ambient air as the stoichiometric oxidant, has been successfully employed. A notable example is the use of a Copper(I)/TEMPO catalyst system, which facilitates the oxidation of various benzyl alcohols, including the 4-methyl derivative, at room temperature. rsc.org
Rational Design of Catalysts for Highly Selective and Sustainable Transformations
The efficiency and selectivity of chemical transformations involving this compound are critically dependent on catalyst design. Researchers are actively developing novel catalysts that offer high performance under mild and sustainable conditions.
Palladium-based catalysts have been shown to be effective for the aerobic oxidation of this compound to 4-methylbenzaldehyde (B123495). One study demonstrated a mild and convenient method using a Pd(OAc)₂/Et₃N system that functions effectively at room temperature without the need for a pressurized oxygen stream. nih.gov
Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability. A highly efficient and selective catalyst was developed by immobilizing tungstate (WO₄²⁻) within a phosphonium-containing porous aromatic framework (PAF). rsc.org This catalyst, WO₄@PAF-181, demonstrated excellent performance in the oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide in water, and it could be easily recovered and reused. rsc.org
Photocatalysis represents another frontier in sustainable transformations. In the photocatalytic conversion of p-xylene (B151628), this compound is formed as a key intermediate. chemspider.com A composite photocatalyst consisting of TiO₂ (P25) supported on an iron-based metal-organic framework (MIL-88B) was designed to generate hydroxyl radicals from hydrogen peroxide. chemspider.com This system achieved nearly 100% selectivity for the desired p-tolualdehyde product by facilitating the selective adsorption of the this compound intermediate. chemspider.com
The table below summarizes the performance of various rationally designed catalysts in the transformation of this compound and related substrates.
| Catalyst System | Substrate | Transformation | Key Features |
| Pd(OAc)₂/Et₃N | This compound | Aerobic Oxidation | Mild conditions (room temp); no pure O₂ stream required. nih.gov |
| WO₄@PAF-181 | Benzyl Alcohol | Selective Oxidation | Green solvent (H₂O); high yields (89-96%); recyclable catalyst. rsc.org |
| P25/MIL-88B | p-Xylene (via this compound intermediate) | Photocatalytic Oxidation | Near 100% selectivity; hydroxyl radical-mediated pathway. chemspider.com |
| Cu(I)/TEMPO | This compound | Aerobic Oxidation | Uses ambient air as oxidant; room temperature reaction. rsc.org |
Exploiting Biological Pathways for Bioproduction and Biotransformation
Biocatalysis, which utilizes microorganisms and enzymes, offers a highly specific and environmentally benign alternative to conventional chemical synthesis. mdpi.com The application of biological pathways for the production and transformation of this compound is an emerging area of research. While direct bioproduction of this compound is not widely established, studies on similar molecules like benzyl alcohol provide a blueprint for future development.
Whole-cell biocatalysis is a key technology in this field. For example, a marine bacterium has been successfully used for the conversion of benzaldehyde (B42025) to benzyl alcohol. nih.gov This process leverages the cell's natural ability to recycle necessary co-factors. nih.gov Research has shown that immobilizing the bacterial cells in alginate can improve the robustness of the biocatalyst, making the process more suitable for industrial scale-up. nih.gov Such methodologies could be adapted for the reduction of 4-methylbenzaldehyde to this compound.
Microbial transformation can also be used to modify this compound into other valuable compounds. The bacterium Pseudomonas putida CSV86, for instance, is capable of growing on benzyl alcohol and metabolizing it via benzaldehyde and benzoate (B1203000). mdpi.com This strain demonstrates the existence of enzymatic pathways for the oxidation of aromatic alcohols, suggesting that engineered microorganisms could be developed to perform specific, high-yield transformations on the this compound scaffold. mdpi.com The process of biotransformation is valued for its ability to create structural modifications, often leading to molecules with greater polarity, while maintaining the core carbon skeleton. mdpi.com
Structure-Activity Relationship (SAR) Studies for New Applications in Pharmaceuticals and Agrochemicals
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry, aiming to understand how a molecule's structure correlates with its biological activity. This compound serves as a valuable scaffold for generating new molecules for such studies. Its structure can be readily modified at two key positions: the hydroxyl group and the aromatic ring.
The hydroxyl group can be converted into ethers or esters, while the aromatic ring allows for the introduction of various substituents. These modifications alter physicochemical properties like lipophilicity, electronic character, and steric profile, which in turn influence how the molecule interacts with biological targets. nih.gov
A crucial aspect of the this compound scaffold is the methyl group at the para-position. The "magic methyl" effect is a well-documented phenomenon in drug discovery where the addition of a methyl group to a lead compound can significantly enhance its potency and metabolic stability. ku.edu SAR studies on derivatives of this compound would systematically explore the impact of this methyl group compared to other substituents at the same position or substitutions at the ortho- and meta-positions. For example, SAR studies on stilbene (B7821643) derivatives have shown that the position of hydroxyl or other groups on the phenyl rings is critical for their antimicrobial activity. rsc.org A similar systematic approach applied to the 4-methylbenzyl scaffold could uncover new bioactive compounds.
By creating a library of analogs—for instance, by varying the substituent on the benzene (B151609) ring or by esterifying the alcohol with different carboxylic acids—researchers can identify key structural features required for a desired biological effect, leading to the development of new drug candidates or crop protection agents. mdpi.comnih.gov
Integration of Computational Chemistry and Machine Learning in Reaction Prediction and Mechanism Elucidation
Modern chemical research increasingly relies on computational tools to accelerate discovery and deepen understanding. The integration of computational chemistry and machine learning (ML) is poised to revolutionize the study of reactions involving this compound.
Quantum Chemical Calculations: Computational methods, particularly density functional theory (DFT), can be used to model reaction pathways at the atomic level. nih.gov For the transformations of this compound, such as its oxidation to 4-methylbenzaldehyde, quantum chemistry can be used to calculate the energies of reactants, transition states, and products. nih.gov This allows researchers to predict the feasibility of a proposed reaction, understand the reaction mechanism in detail, and even design catalysts with enhanced activity and selectivity before undertaking extensive experimental work. nih.gov
Machine Learning: ML offers a data-driven approach to predict reaction outcomes and elucidate mechanisms. ku.edu By training algorithms on large datasets of known chemical reactions, ML models can learn to predict the products or yields of new reactions. For this compound, an ML model could be used to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a specific transformation, such as an esterification or oxidation reaction. Furthermore, ML techniques can identify complex patterns in reaction data that may not be apparent through traditional analysis, thereby revealing unexpected mechanistic insights. ku.edu The combination of heuristically-aided quantum chemistry with ML can effectively predict feasible reaction pathways, reducing the need for trial-and-error experimentation.
Role in Complex Chemical Libraries and Drug Discovery Initiatives
This compound is a valuable building block for the synthesis of complex chemical libraries used in high-throughput screening (HTS) and drug discovery. nbinno.com Its utility stems from its simple, yet versatile, structure which serves as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov
The reactive hydroxyl group provides a convenient handle for diversification. Through standard reactions like esterification and etherification, a single starting material, this compound, can be rapidly converted into a large library of diverse derivatives. This library can then be screened against various biological targets, such as enzymes or receptors, to identify "hits"—compounds that exhibit a desired biological activity.
The p-tolyl (4-methylphenyl) group is a common structural motif in known drugs and bioactive molecules. Its presence in the scaffold provides a good starting point for optimization. For example, this compound is a known precursor in the synthesis of the local anesthetic Lidocaine. nbinno.com In drug discovery programs, initial hits containing the 4-methylbenzyl moiety would undergo further optimization, where chemists would synthesize additional analogs to refine the structure-activity relationship and improve properties like potency and bioavailability. The simplicity and synthetic accessibility of this compound make it an attractive and cost-effective starting point for inclusion in the large compound collections used in modern pharmaceutical and agrochemical research. nbinno.com
Q & A
Q. What are the optimal conditions for synthesizing 4-methylbenzyl alcohol derivatives via esterification?
- Methodological Answer: Esterification of this compound with acetic anhydride can achieve >99% yield using HBeta zeolite catalysts under nitrogen at room temperature. Key parameters include:
- Catalyst acid content: Strong Brønsted acid sites (SBAS) are critical; decreasing SBAS reduces esterification rates from >99% to 57% .
- Substrate ratio: 0.5 mmol alcohol and 0.5 mmol anhydride in 1.0 mL cyclohexane.
- Reaction time: 1 hour.
- Analytical validation: Monitor via GC-MS or NMR to confirm product purity.
Q. How should this compound be handled to prevent autoxidation during experiments?
- Methodological Answer: Autoxidation during work-up can be mitigated by:
- Inert atmosphere: Use argon or nitrogen protection during reactions and work-up .
- Temperature control: Avoid prolonged exposure to air at elevated temperatures.
- Rapid isolation: Quench reactions quickly and purify products via distillation or chromatography under inert gas.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation exposure; insufficient inhalation toxicology data exist .
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the choice of catalyst influence the oxidation of this compound to 4-methylbenzaldehyde?
- Methodological Answer:
- Pd(OAc)₂/Et₃N system: Achieves 90% conversion to aldehyde at 20°C in 24 hours. Et₃N enhances catalytic activity by forming Pd(OAc)₂(Et₃N), confirmed via ¹H NMR .
- Ce(IV)Mo systems: Secondary oxidation (alcohol → aldehyde → acid) is minimized under substrate excess (rate constants: p-xylene = 0.188 M⁻¹s⁻¹ vs. alcohol = 0.052 M⁻¹s⁻¹) .
- Analytical validation: Monitor reaction progress via TLC or in-situ NMR to track intermediates.
Q. What experimental strategies resolve discrepancies in oxidation product yields under varying conditions?
- Methodological Answer:
- Controlled atmosphere: Compare yields under argon vs. air to assess autoxidation impact. For example, unprotected work-up yields 11% aldehyde vs. 55% alcohol under argon .
- Substrate ratios: Use excess substrate (e.g., 50:1 substrate/Ce(IV)) to suppress overoxidation .
- Catalyst screening: Test Pd, Au, or Fe complexes (e.g., gold-catalyzed γ-alkoxylation achieves >95% regioselectivity) .
Q. How can regioselectivity be controlled in alkoxylation reactions involving this compound?
- Methodological Answer:
- Gold catalysis: (IPr)AuCl/AgClO₄ promotes γ-selective alkoxylation (>95% selectivity) via outer-sphere mechanisms. Secondary α-products form through allylic ether intermediates .
- Temperature optimization: Conduct reactions at 20°C to balance selectivity and conversion rates .
- Mechanistic probes: Use deuterium labeling or trapping agents (e.g., this compound in iron-catalyzed reductions) to identify intermediates .
Key Research Insights
- Catalytic Specificity: Pd systems outperform Ce(IV) in aldehyde synthesis but require amine co-catalysts .
- Reaction Design: Inert atmospheres and excess substrate are critical to suppress side reactions in oxidation .
- Safety Gaps: Inhalation risks remain understudied; precautionary measures are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
